molecular formula C37H40N2O6 B1196860 N'-Nor-D-tetrandrine CAS No. 70191-82-1

N'-Nor-D-tetrandrine

Cat. No. B1196860
CAS RN: 70191-82-1
M. Wt: 608.7 g/mol
InChI Key: LHIFPLJVJKKRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Nor-D-tetrandrine is a natural product found in Trepobates and Stephania with data available.

Scientific Research Applications

Neuroprotective Effects

N'-Nor-D-tetrandrine has demonstrated potential neuroprotective effects, particularly in the context of vascular dementia. Studies have shown that it can improve behavioral impairments and reduce neuronal necrosis and pathological damage in the hippocampus, suggesting its application in chronic vascular dementia treatment (Lv et al., 2016).

Anti-Arthritis Mechanism

It also exhibits properties that could be beneficial in rheumatoid arthritis (RA) treatment. Research indicates that N'-Nor-D-tetrandrine can restore the balance between T helper (Th) 17 cells and regulatory T (Treg) cells, potentially alleviating the severity of arthritis (Yuan et al., 2016).

Cardiac Hypertrophy Intervention

In the field of cardiovascular diseases, N'-Nor-D-tetrandrine has been studied for its potential to block cardiac hypertrophy by disrupting reactive oxygen species–dependent ERK1/2 signalling (Shen et al., 2010).

Drug Delivery System Enhancement

N'-Nor-D-tetrandrine has been incorporated into drug delivery systems to enhance oral bioavailability. For instance, a phospholipid complex loaded with lipid nanocapsules was developed to improve the solubility and absorption of N'-Nor-D-tetrandrine (Zhao et al., 2013).

Cardiovascular Effects and Mechanisms

It also demonstrates various cardiovascular effects. Its primary action appears to be vasodilatory, which contributes to its antihypertensive action. N'-Nor-D-tetrandrine inhibits vascular contraction and multiple Ca2+ entry pathways, suggesting its utility in hypertension treatment (Kwan & Achike, 2002).

Ebola Virus Inhibition

Significantly, N'-Nor-D-tetrandrine has been identified as an effective small molecule in inhibiting the Ebola virus. Its role in the biosynthesis of tetrandrine in Stephania tetrandra highlights its potential in synthetic biology and metabolic engineering (Li et al., 2020).

Inflammatory Pulmonary Diseases

In the context of pulmonary diseases, N'-Nor-D-tetrandrine has shown efficacy in treating silicosis, asthma, and pulmonary hypertension. Its anti-inflammatory, antifibrogenetic, and immunomodulating effects underscore its potential therapeutic value (Xie et al., 2002).

Cardioprotection in Ischemia–Reperfusion Injury

N'-Nor-D-tetrandrine offers cardioprotection in ischemia–reperfusion injury, potentially involving JAK3/STAT3/Hexokinase II signaling pathways. This underscores its potential in cardiovascular therapy (Zhang et al., 2017).

Antitumor Properties

N'-Nor-D-tetrandrine has been observed to induce cell cycle arrest and apoptosis in various cancer cell types, indicating its potential as a chemopreventive agent or a treatment for certain cancers (Lee et al., 2002).

properties

CAS RN

70191-82-1

Product Name

N'-Nor-D-tetrandrine

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene

InChI

InChI=1S/C37H40N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,28-29,38H,12-17H2,1-5H3

InChI Key

LHIFPLJVJKKRTD-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC

Other CAS RN

38769-08-3

synonyms

N-(2)-nor-d-tetrandrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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